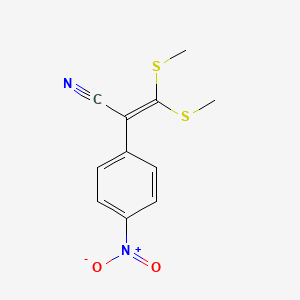

![molecular formula C25H23N3O2S B3001600 {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate CAS No. 318247-44-8](/img/structure/B3001600.png)

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

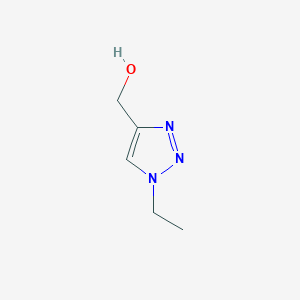

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with various functional groups, including a phenyl group, a methyl group, and a sulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with a phenyl group, a methyl group, and a sulfanyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole compounds in general can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the sulfanyl group could potentially make the compound more reactive .Aplicaciones Científicas De Investigación

Catalytic Applications

- Sulfuric acid derivatives, similar in structure to the queried compound, have been used as recyclable catalysts in the synthesis of biologically active compounds. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating its potential as an efficient and reusable catalyst (Tayebi et al., 2011).

Synthesis of Bioactive Derivatives

- The compound is structurally related to 3-phenyl-1H-pyrazole derivatives, which are significant intermediates in synthesizing various biologically active compounds. Research has been conducted on the synthesis and optimization of these derivatives, highlighting their potential in molecular targeted therapy for cancer (Liu et al., 2017).

Antimicrobial Applications

- Compounds structurally similar to the queried chemical have been synthesized and evaluated for their antimicrobial activities. For instance, studies on N-phenylpyrazole derivatives have shown significant antimicrobial properties, particularly against pathogenic yeast and mould, indicating their potential use in developing new therapeutic agents (Farag et al., 2008).

Agricultural and Insecticidal Activities

- Research into N-phenylpyrazolyl aryl methanones derivatives, which share structural features with the queried compound, has shown that some of these compounds exhibit favorable herbicidal and insecticidal activities. This indicates the potential application of such compounds in agriculture and pest control (Wang et al., 2015).

Anticancer Properties

- Derivatives of pyrazole, which are structurally related to the queried compound, have been explored for their anticancer properties. For instance, a study on the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules found that they exhibited promising anticancer activity in vitro, suggesting potential applications in cancer treatment (Yushyn et al., 2022).

Environmental and Green Chemistry

- Compounds similar to the queried chemical have been used in green chemistry applications. For example, cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used for the synthesis of biologically active pyrazoles, demonstrating an interest in eco-friendly and cost-effective synthesis methods (Mosaddegh et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c1-18-13-15-21(16-14-18)31-24-22(17-30-25(29)26-20-11-7-4-8-12-20)23(27-28(24)2)19-9-5-3-6-10-19/h3-16H,17H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOFTFTXZMMMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)

![3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile](/img/structure/B3001522.png)

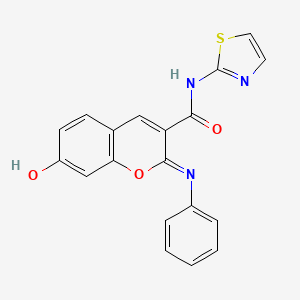

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)

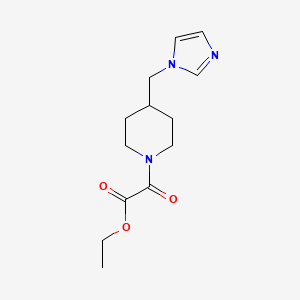

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)